molecular formula C17H19ClN2OS B5756903 [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl](morpholin-4-yl)methanethione

[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl](morpholin-4-yl)methanethione

Cat. No.: B5756903
M. Wt: 334.9 g/mol
InChI Key: HZLXRPRQKHVGJG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethanethione is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a chlorophenyl group, two methyl groups, and a morpholinylmethanethione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethanethione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of Methyl Groups: Methyl groups can be added via alkylation reactions using methyl iodide and a strong base like sodium hydride.

    Attachment of the Morpholinylmethanethione Moiety: The final step involves the reaction of the intermediate compound with morpholine and carbon disulfide under basic conditions to form the morpholinylmethanethione group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole N-oxide derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate are commonly employed.

Major Products

    Oxidation: Pyrrole N-oxide derivatives.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethanethione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with desired characteristics, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethanethione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethanethione: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethanethione: Similar structure but with a thiomorpholine ring.

Uniqueness

The uniqueness of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethanethione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the morpholinylmethanethione moiety, in particular, may enhance its solubility, stability, and reactivity compared to similar compounds.

Properties

IUPAC Name

[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-12-11-16(17(22)19-7-9-21-10-8-19)13(2)20(12)15-5-3-14(18)4-6-15/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLXRPRQKHVGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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